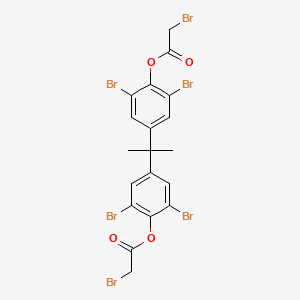

(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate)

Beschreibung

Table 1: Synonymous Chemical Designations

Eigenschaften

CAS-Nummer |

83929-73-1 |

|---|---|

Molekularformel |

C19H14Br6O4 |

Molekulargewicht |

785.7 g/mol |

IUPAC-Name |

[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-bromoacetyl)oxyphenyl]propan-2-yl]phenyl] 2-bromoacetate |

InChI |

InChI=1S/C19H14Br6O4/c1-19(2,9-3-11(22)17(12(23)4-9)28-15(26)7-20)10-5-13(24)18(14(25)6-10)29-16(27)8-21/h3-6H,7-8H2,1-2H3 |

InChI-Schlüssel |

MKDRJCMFJFRUQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)CBr)Br)C2=CC(=C(C(=C2)Br)OC(=O)CBr)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- The synthesis typically starts from 4,4'-(1-methylethylidene)bisphenol (bisphenol A).

- Bromination at the 2,6-positions of the phenylene rings is a critical step to introduce dibromo substituents.

- Subsequent esterification with bromoacetic acid or its derivatives yields the bis(bromoacetate) ester.

Bromination of Bisphenol A Derivatives

- Selective bromination at the 2,6-positions is achieved using brominating agents such as bromine, N-bromosuccinimide (NBS), or pyridinium bromide–perbromide.

- Research indicates that the choice of brominating agent and solvent significantly affects yield and selectivity.

- For example, pyridinium bromide–perbromide in ethyl acetate has been found optimal for bromination of methyl groups in related bis-1,4-dihydropyridine systems, suggesting similar conditions may be adapted for bisphenol A derivatives.

- Reaction conditions such as temperature, solvent polarity, and reaction time are optimized to minimize side reactions like partial bromination or formation of by-products.

Esterification to Form Bis(bromoacetate)

- The dibrominated bisphenol A intermediate undergoes esterification with bromoacetic acid or bromoacetyl chloride.

- Typical esterification methods involve the use of acid chlorides in the presence of a base (e.g., pyridine) or direct reaction with bromoacetic acid using coupling agents.

- The reaction is carried out under anhydrous conditions to prevent hydrolysis and maximize ester formation.

- Purification is achieved by recrystallization or chromatographic techniques to isolate the pure bis(bromoacetate).

Detailed Reaction Conditions and Yields

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Agents | Optimal Conditions | Yield Range (%) | Critical Parameters |

|---|---|---|---|---|

| Bromination | Pyridinium bromide–perbromide | Ethyl acetate, 30 min to 1 h, RT | 73-87 | Solvent polarity, reagent addition rate |

| Esterification | Bromoacetyl chloride + pyridine | Anhydrous solvent, 0-25°C, 2-6 h | 70-85 | Dry conditions, temperature control |

| Purification | Recrystallization/Chromatography | Ambient temperature | - | Solvent choice for solubility |

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Reduction Reactions: The bromoacetate groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of phenolic derivatives with different substituents.

Oxidation: Formation of quinones.

Reduction: Formation of alcohols from bromoacetate groups.

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

TBBPA is primarily used as a flame retardant in various materials, including:

- Electronics : It is incorporated into printed circuit boards (PCBs) to reduce flammability.

- Textiles : TBBPA is used in treating fabrics to enhance fire resistance.

- Plastics : It is added to polycarbonate and epoxy resins to improve fire safety.

The effectiveness of TBBPA in these applications has been well-documented, with studies showing significant reductions in flammability when used in polymer formulations .

Environmental Impact and Risk Assessment

Research has focused on the environmental implications of TBBPA due to its persistence and potential bioaccumulation. Key findings include:

- Bioaccumulation Potential : Studies indicate that TBBPA can accumulate in aquatic organisms, raising concerns about its effects on ecosystems .

- Regulatory Evaluations : The U.S. Environmental Protection Agency (EPA) has designated TBBPA as a high-priority substance for risk evaluation under the Toxic Substances Control Act (TSCA). This includes assessments of its potential health risks and environmental impact .

Health Implications

TBBPA has been scrutinized for its potential health effects:

- Endocrine Disruption : Some studies suggest that TBBPA may act as an endocrine disruptor, affecting hormonal systems in wildlife and potentially humans .

- Toxicological Studies : Research indicates that exposure to TBBPA can lead to developmental toxicity and reproductive issues in laboratory animals .

Case Study 1: PCB Applications

A study conducted on the use of TBBPA in PCBs demonstrated a significant reduction in fire hazards during thermal testing. The incorporation of TBBPA improved the material's performance under high-temperature conditions, thus enhancing safety standards in electronic devices .

Case Study 2: Textile Treatments

In textile applications, TBBPA-treated fabrics exhibited delayed ignition times compared to untreated samples. This research highlights the compound's effectiveness in improving fire resistance in consumer products .

Regulatory Framework

The regulatory landscape surrounding TBBPA includes:

- Canada's Environmental Protection Act : Canada has conducted screening assessments to evaluate the risks associated with TBBPA, leading to recommendations for management practices .

- International Guidelines : Various international bodies are assessing TBBPA's safety and environmental impact, influencing global manufacturing practices.

Wirkmechanismus

The flame-retardant properties of (1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) are primarily due to its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular targets include the free radicals formed during combustion, and its pathways involve the formation of stable, non-combustible products.

Vergleich Mit ähnlichen Verbindungen

Chemical Structures and Key Properties

The compound is part of a broader family of TBBPA derivatives, which vary in substituents attached to the phenolic oxygen atoms. Key analogues include:

Environmental Behavior and Degradation

- Persistence: TBBPA exhibits moderate persistence in soil (half-life: 60–100 days) but degrades rapidly under UV light via reductive debromination . In contrast, the bromoacetate ester may hydrolyze faster in alkaline conditions, releasing bromoacetic acid, a more water-soluble and toxic metabolite .

- Degradation Pathways: TBBPA: Photolytic decomposition yields dibromobisphenol A and bromophenols . Bromoacetate ester: Hydrolysis dominates in aqueous environments, forming bromoacetic acid and TBBPA .

Toxicity and Health Impacts

- Acute Toxicity: TBBPA has low acute toxicity (rat oral LD₅₀ > 5,000 mg/kg), but its bis(allylether) derivative shows higher neurotoxicity in zebrafish (LC₅₀ = 2.1 mg/L) . The bromoacetate ester’s hydrolysis product, bromoacetic acid, is a known irritant (EC₅₀ for algae = 0.8 mg/L) .

Regulatory Status

- TBBPA : Classified as a "low priority" chemical under Canada’s Chemical Management Plan but restricted in the EU for infant products .

- Bromoacetate ester: Not explicitly regulated, but its hydrolysis products (bromoacetic acid) are listed as hazardous air pollutants under the U.S. Clean Air Act .

- TBBPA bis(allylether) : Under evaluation by the EPA for bioaccumulation risks .

Environmental Fate in Soil and Water

| Compound | Soil Half-Life (days) | Water Solubility (mg/L) | log Kow |

|---|---|---|---|

| TBBPA | 60–100 | 0.12 | 4.5 |

| TBBPA bis(allylether) | >200 | 0.003 | 8.2 |

| Bromoacetate ester | 30–50 | 1.5 | 5.8 |

Toxicity Endpoints

Critical Analysis of Divergences in Literature

- Degradation Rates : While TBBPA degrades rapidly in sunlight (Eriksson et al., 1998 ), anaerobic conditions in sediment prolong its persistence (>1 year) .

- Regulatory Discrepancies : Canada’s 2013 assessment deemed TBBPA safe for current uses , but the EU’s REACH regulation imposes restrictions due to endocrine risks .

Biologische Aktivität

(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate), commonly referred to as Tetrabromobisphenol A (TBBPA), is a brominated flame retardant widely used in various industrial applications. Its chemical structure consists of two brominated phenolic units connected by an isopropylidene group, contributing to its unique biological activity. This article explores the biological activity of TBBPA, including its effects on human health, environmental impact, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₂Br₄O₂

- Molecular Weight : 543.87 g/mol

- CAS Number : 79-94-7

- Density : 1.84 g/cm³

- Boiling Point : 575.2 °C

Antimicrobial Effects

TBBPA has been investigated for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that TBBPA can inhibit the growth of MRSA with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 µg/mL .

Cytotoxicity and Antiproliferative Effects

TBBPA has demonstrated cytotoxic effects on several cancer cell lines. For instance, studies have reported IC₅₀ values of approximately 226 µg/mL against HeLa cells (human cervical carcinoma) and 242.52 µg/mL against A549 cells (human lung carcinoma) . The compound's ability to induce apoptosis in these cell lines suggests potential for further exploration in cancer therapy.

Endocrine Disruption

As a brominated compound, TBBPA has raised concerns regarding its potential as an endocrine disruptor. Studies have reported that TBBPA can interfere with hormone signaling pathways, leading to altered reproductive functions in animal models. The compound has been linked to changes in testosterone levels and reproductive organ development in male rats .

Environmental Impact

TBBPA is persistent in the environment and has been detected in various ecosystems, raising concerns about its bioaccumulation and toxicity to aquatic life. Research has shown that TBBPA can affect the growth and reproduction of aquatic organisms, including fish and amphibians . The compound's environmental persistence necessitates careful evaluation of its risk to ecosystems and human health.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on TBBPA's antimicrobial properties demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The researchers found that TBBPA inhibited bacterial growth significantly at concentrations as low as 62.5 µg/mL against E. coli and E. faecalis . This study highlights the potential use of TBBPA as a natural antimicrobial agent in medical applications.

Case Study 2: Cytotoxicity in Cancer Research

In another study focusing on cancer cell lines, TBBPA was evaluated for its antiproliferative effects. The results indicated that TBBPA could induce cell death in HeLa and A549 cells through apoptosis mechanisms. The findings support further research into TBBPA's role as a potential chemotherapeutic agent .

Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂Br₄O₂ |

| Molecular Weight | 543.87 g/mol |

| Density | 1.84 g/cm³ |

| Boiling Point | 575.2 °C |

| Antibacterial MIC (E. coli) | 62.5 µg/mL |

| Antiproliferative IC₅₀ (HeLa) | 226 µg/mL |

| Antiproliferative IC₅₀ (A549) | 242.52 µg/mL |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying this compound in environmental matrices (e.g., wastewater, sludge)?

- Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges after sample filtration (GF/F, 0.7 μm). Optimize recovery via spike-and-recovery experiments using deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects. LC-MS/MS with electrospray ionization in negative mode is preferred for high sensitivity, as demonstrated for structurally analogous brominated phenols and bisphenols .

- Critical Step : Pre-treat glassware with 5% dimethyldichlorosilane to minimize analyte adsorption losses during sample preparation .

Q. How does the compound’s brominated aromatic structure influence its environmental persistence and degradation pathways?

- Methodology : Conduct abiotic degradation studies under varying pH and UV light conditions, monitoring debromination products via high-resolution mass spectrometry (HRMS). Compare with degradation patterns of tetrabromobisphenol A (TBBPA), a structurally related compound, to infer reaction mechanisms (e.g., reductive debromination in anaerobic sludge) .

Q. What are the challenges in synthesizing this compound with high purity for toxicological assays?

- Methodology : Optimize stepwise bromination and esterification under inert atmospheres to prevent side reactions. Use column chromatography with silica gel and non-polar solvents (e.g., hexane:ethyl acetate) for purification. Validate purity via NMR (¹H/¹³C) and elemental analysis .

Advanced Research Questions

Q. How can contradictions in environmental fate data (e.g., half-life discrepancies between lab and field studies) be resolved?

- Methodology : Implement microcosm experiments simulating field conditions (e.g., microbial consortia, temperature gradients) to bridge lab-field gaps. Use stable isotope labeling (e.g., ¹³C-labeled compound) to track transformation pathways and differentiate biotic vs. abiotic degradation .

- Data Reconciliation : Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., organic carbon content, redox potential) affecting persistence .

Q. What experimental designs are suitable for assessing the compound’s endocrine-disrupting effects in aquatic organisms?

- Methodology : Use zebrafish (Danio rerio) embryos in OECD-compliant FET assays. Measure biomarker responses (e.g., vitellogenin induction, thyroid hormone disruption) via qPCR and ELISA. Include positive controls (e.g., bisphenol A) and dose-response modeling to establish EC₅₀ values .

- Advanced Integration : Couple with metabolomics (LC-QTOF-MS) to identify non-canonical pathways affected by sublethal exposure .

Q. How can theoretical frameworks (e.g., QSAR, molecular docking) predict the compound’s interaction with biological targets?

- Methodology : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and halogen bond propensity. Validate predictions via in vitro receptor-binding assays (e.g., estrogen receptor alpha ligand-binding domain) .

- Epistemological Consideration : Align hypotheses with established toxicodynamic theories (e.g., nuclear receptor antagonism) to contextualize computational findings .

Methodological Contradictions and Resolutions

Q. Why do SPE recovery rates vary across studies for brominated analogs, and how can this be mitigated?

- Resolution : Variability often stems from matrix-specific ion suppression (e.g., dissolved organic matter in wastewater). Implement post-column infusion of internal standards during LC-MS/MS to quantify matrix effects. Use alternative sorbents (e.g., MAX for anionic species) if HLB underperforms .

Q. How should researchers address conflicting data on the compound’s bioavailability in sediment vs. water compartments?

- Resolution : Conduct sequential extraction of sediment cores (e.g., BCR protocol) to differentiate freely dissolved, bound, and residual fractions. Pair with passive sampling devices (e.g., PDMS sheets) to measure bioaccessible concentrations in overlaying water .

Tables for Key Methodological Comparisons

| Parameter | SPE (HLB) | Microcosm Design |

|---|---|---|

| Recovery Rate | 75–90% (w/ IS correction) | N/A (pathway tracking) |

| Detection Limit | 0.1 ng/L (LC-MS/MS) | 1 ng/g (HRMS) |

| Key Confounder Addressed | Matrix effects | Redox conditions |

| Degradation Study | Lab (Controlled) | Field (Complex) |

|---|---|---|

| Half-life (T₁/₂) | 7–14 days | 3–6 days |

| Primary Pathway | Abiotic hydrolysis | Microbial debromination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.